molecular formula C23H24FN7O B2709026 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380188-18-9

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2709026
CAS No.: 2380188-18-9
M. Wt: 433.491
InChI Key: OMTOHYVWPRWNJX-UHFFFAOYSA-N
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Description

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated synthesis platforms and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, acetic acid

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), ethanol

    Substitution: Halogenated derivatives, amines, thiols, organic solvents (e.g., DMF, dichloromethane)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a tool for studying cellular processes and signaling pathways, particularly those involving protein kinases.

    Medicine: The compound’s anticancer properties make it a candidate for drug development and preclinical studies.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. This selective inhibition of CDKs is a key factor in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted drug development and therapeutic applications .

Properties

IUPAC Name

2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O/c1-15-26-22-19(13-25-29(22)2)23(27-15)30-11-9-16(10-12-30)14-31-21(32)8-7-20(28-31)17-3-5-18(24)6-4-17/h3-8,13,16H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTOHYVWPRWNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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